molecular formula C25H24F3N3O2 B610185 Pradigastat CAS No. 956136-95-1

Pradigastat

Número de catálogo B610185
Número CAS: 956136-95-1
Peso molecular: 455.48121
Clave InChI: GXALXAKNHIROPE-CALCHBBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pradigastat is a potent, selective, and orally active diacylglycerol acyltransferase 1 (DGAT1) inhibitor . It has been used in trials studying the treatment of Non-alcoholic Fatty Liver Disease (NAFLD) . It belongs to the class of organic compounds known as phenylpyridines .


Synthesis Analysis

Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes UGT1A1 and UGT1A3 . The elimination of Pradigastat occurs via feces through the biliary pathway .


Molecular Structure Analysis

Pradigastat has a chemical formula of C25H24F3N3O2 . Its average molecular weight is 455.481 .


Chemical Reactions Analysis

Following oral administration, Pradigastat is slowly absorbed and slowly eliminated . Food intake does not impact Pradigastat exposure to any clinically relevant extent .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Pharmacodynamics : Pradigastat demonstrates a dose-dependent suppression of postprandial triglyceride levels in overweight or obese subjects. It is absorbed slowly and eliminated with a long half-life. It also affects postprandial glucose and insulin levels, and increases plasma glucagon-like peptide-1 levels (Meyers et al., 2015).

  • Drug-Drug Interaction Studies : Pradigastat does not significantly alter the pharmacokinetics of acetaminophen, digoxin, or warfarin, suggesting minimal drug-drug interactions. This indicates its safety when co-administered with these medications (Ayalasomayajula et al., 2015), (Yan et al., 2014).

  • Cardiac Safety : Pradigastat does not prolong the QTc interval in humans, indicating a low risk of dysrhythmias associated with QTc prolongation, which is important for cardiac safety (Meyers et al., 2016).

  • Renal and Hepatic Impairment : Studies indicate that pradigastat's pharmacokinetics are not significantly altered in patients with mild to moderate renal or hepatic impairment. However, there is increased exposure in patients with severe renal impairment (Mita et al., 2015), (Hirano et al., 2015).

  • Food Effect : The bioavailability of pradigastat increases slightly with food, but not to a clinically significant degree, suggesting flexibility in dosing relative to meals (Ayalasomayajula et al., 2015).

  • Familial Chylomicronemia Syndrome (FCS) : Pradigastat significantly reduces plasma triglyceride levels in patients with FCS, indicating its potential as a treatment for this rare disease (Meyers et al., 2015).

Safety And Hazards

Pradigastat is associated with mild, transient gastrointestinal adverse events . It has low drug-drug interaction potential, exhibiting no interaction with atazanavir, probenecid, rosuvastatin, digoxin, warfarin, or oral contraceptives . It does not induce photosensitivity in humans at the highest clinical dose of 40 mg .

Direcciones Futuras

Pradigastat has been evaluated in a number of clinical trials involving healthy volunteers, and involving patients with FCS and other metabolic conditions . Anji Pharma has completed enrollment in its Phase 2 proof of concept study of Pradigastat in patients with chronic idiopathic constipation . The results of these trials will provide more insights into the efficacy, safety, and tolerability of Pradigastat .

Propiedades

IUPAC Name

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALXAKNHIROPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026085
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pradigastat

CAS RN

956136-95-1, 956136-98-4
Record name Pradigastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradigastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRADIGASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A THF solution of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester was treated with 10% aqueous LiOH and heated to 50° C. overnight. Upon reaction completion, the mixture was acidified with concentrated HCl. The resulting precipitate was isolated by filtration to afford the title compound: 1H NMR (400 MHz, DMSO-d6) 1.08-1.19 (m, 1 H) 1.14 (dd, J=12.63, 2.27 Hz, 1 H) 1.44-1.56 (m, 1 H) 1.50 (dd, J=12.51, 2.65 Hz, 1 H) 1.75 (br. S., 1 H) 1.84 (d, J=10.61 Hz, 4 H) 2.14 (d, J=6.82 Hz, 2 H) 2.54 (m, 1 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.68-7.74 (m, 1 H) 7.70 (d, J=8.34 Hz, 1 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.59 Hz, 2 H) 8.46 (d, J=2.78 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.20 (s, 1 H); (M+H)+ 456.3. Alternatively, the methyl ester can be dissolved in a mixture of THF and water, and treated with aqueous sodium hydroxide (4 equiv). The mixture can then be stirred at 50 degrees for 12 hours, at which point the THF is removed under reduced pressure to yield an opaque, white slurry, which affords the title compound as the corresponding sodium salt upon filtration. 1H NMR (DMSO-d6, 500 MHz) δ 10.05 (s, 1 H), 8.59 (d, 1 H, J=2.8 Hz), 8.54 (s, 1 H), 7.92 (d, 2 H, J=8.2 Hz), 7.86 (d, 1 H, J=8.8 Hz), 7.75 (dd, 1 H, J=8.7, 2.7 Hz), 7.69 (s, 2 H), 7.27 (d, 2 H, J=8.5 Hz), 2.45 (m, 1 H), 1.84 (m, 4 H), 1.67-1.80 (m, 3 H), 1.41 (m, 2 H), 1.02 (m, 2 H); MS m/z 456 (M−Na+2H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
286
Citations
CD Meyers, A Amer, T Majumdar… - The Journal of Clinical …, 2015 - Wiley Online Library
Pradigastat is a potent and selective inhibitor of diacylglycerol acyltransferase 1, an enzyme highly expressed in the small intestine that plays a key role in postprandial triglyceride …
Number of citations: 40 accp1.onlinelibrary.wiley.com
CD Meyers, K Tremblay, A Amer… - Lipids in health …, 2015 - lipidworld.biomedcentral.com
… proportional increase in pradigastat exposure at studied doses. Pradigastat was associated … Pradigastat treatment also led to substantial reductions in postprandial TG as well as apo48 …
Number of citations: 96 lipidworld.biomedcentral.com
M Hirano, D Meyers, GR Golla, P Pal, P Pinot… - Clinical …, 2015 - Springer
… In this study, a single oral dose of 20 mg pradigastat was administered first to patients with … The pharmacokinetics of pradigastat were compared between each patient group and the …
Number of citations: 8 link.springer.com
JH Yan, D Meyers, Z Lee, K Danis… - The Journal of …, 2014 - Wiley Online Library
… Pradigastat and digoxin or warfarin had no relevant clinical … Administration of pradigastat and warfarin or pradigastat and … digoxin alone or pradigastat alone or digoxin + pradigastat; for …
Number of citations: 17 accp1.onlinelibrary.wiley.com
D Gaudet, S Bernelot-Moens, Y Zhou… - Journal of Clinical …, 2015 - lipidjournal.com
… Whereas pradigastat 20mg showed a trend toward fasting TG-reduction, pradigastat 40mg was … events were observed over the 52-week period in the pradigastat 40mg group. Thus, …
Number of citations: 3 www.lipidjournal.com
A Upthagrove, J Chen, CD Meyers, K Kulmatycki… - Xenobiotica, 2017 - Taylor & Francis
… In the human AME study, pradigastat was recovered in the feces as parent drug, … of pradigastat absorption and the important routes of elimination. However, considering pradigastat …
Number of citations: 7 www.tandfonline.com
CD Meyers, A Noe, A Salunke, A Movva… - Clinical …, 2016 - Wiley Online Library
… achieve a substantial multiple of therapeutic pradigastat exposure with oral dosing. We hypothesized that a single intravenous administration of pradigastat would be more tolerable and …
Number of citations: 3 accp1.onlinelibrary.wiley.com
S Mita, D Meyers, P Pal, TH Lin, T Majumdar… - Clinical …, 2015 - Springer
… The protein binding and urinary excretion of pradigastat were … of pradigastat was also assessed in patients with renal impairment compared with matched healthy subjects as pradigastat …
Number of citations: 5 link.springer.com
SP Ayalasomayajula, CD Meyers, J Yu… - … & Drug Disposition, 2015 - Wiley Online Library
… In study 1, a single dose of 20 mg pradigastat was … of 40 mg pradigastat was administered under the fasted condition or with a low- or high-fat meal. At the 20 mg dose, the pradigastat C …
Number of citations: 2 onlinelibrary.wiley.com
D Bauer, RL Soon, K Kulmatycki, Y Chen… - Photochemical & …, 2016 - Springer
… parable between pradigastat and placebo, but higher with ciprofloxacin. Pradigastat was not … These results strongly suggest that pradigastat will not induce photosensitivity reactions in …
Number of citations: 8 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.